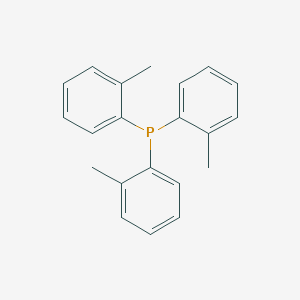

Tri-o-tolylphosphine

Cat. No. B155546

Key on ui cas rn:

6163-58-2

M. Wt: 304.4 g/mol

InChI Key: COIOYMYWGDAQPM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04564479

Procedure details

A stock solution of 0.0561 g (2.5×10-4 mol) of palladium acetate and 0.304 g (10-3 mol) of tri-o-tolylphosphine in 100 ml of N,N-dimethylformamide (DMF) is prepared under argon. 1 ml of stock solution [containing 0.000561 g (2.5×10-6 mol) of palladium acetate, Pd content=0.01 mol %, and 0.00304 g (10-5 mol) of tri-o-tolylphosphine], 4.63 g (25 mmols) of 4-bromobenzaldehyde, 2.08 ml (31.25 mmols) of acrylonitrile and 2.56 g (31.25 mmols) of anhydrous sodium acetate are then added, under argon, to 9 ml of DMF, and the mixture is stirred at 120° C. for 6 hours. The mixture is then poured into 100 ml of water, which is extracted with twice 25 ml of methylene dichloride, and the extract is dried for 15 minutes with 5 g of magnesium sulfate. After the methylene dichloride and a little DMF have been removed on a rotary evaporator, the crude product is distilled in vacuo. 3.2 g (20 mmols) of 4-formylcinnamonitrile are obtained in the form of a nearly white solid; yield 81% of theory (conversion figure 8100); melting point 92°-98° C.; boiling point 157°-163° C./133 Pa. Analysis for C10H7NO (molecular weight 157.17): calculated C 76.42: H 4.49; N 8.91, found C 76.35; H 4.60; N 9.01. The product is a mixture of isomers consisting of approx. 77% of trans-isomer and 23% of cis-isomer.

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O-:4])(=[O:3])[CH3:2].[Pd+2:5].[C:6]([O-:9])(=[O:8])[CH3:7].[Pd].[C:11]1([CH3:32])[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[P:17]([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=1[CH3:31])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[CH3:24].Br[C:34]1[CH:41]=[CH:40][C:37]([CH:38]=[O:39])=[CH:36][CH:35]=1.[C:42](#[N:45])[CH:43]=[CH2:44].C([O-])(=O)C.[Na+]>CN(C)C=O.O>[C:1]([O-:4])(=[O:3])[CH3:2].[Pd+2:5].[C:6]([O-:9])(=[O:8])[CH3:7].[C:11]1([CH3:32])[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[P:17]([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=1[CH3:31])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[CH3:24].[CH:38]([C:37]1[CH:40]=[CH:41][C:34]([CH:44]=[CH:43][C:42]#[N:45])=[CH:35][CH:36]=1)=[O:39] |f:0.1.2,7.8,11.12.13|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

9 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Step Three

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

0.000561 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Pd]

|

|

Name

|

|

|

Quantity

|

0.00304 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C

|

|

Name

|

|

|

Quantity

|

4.63 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=C(C=O)C=C1

|

|

Name

|

|

|

Quantity

|

2.08 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)#N

|

|

Name

|

|

|

Quantity

|

2.56 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[Na+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

120 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture is stirred at 120° C. for 6 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

is extracted with twice 25 ml of methylene dichloride

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

the extract is dried for 15 minutes with 5 g of magnesium sulfate

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the methylene dichloride and a little DMF have been removed on a rotary evaporator

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the crude product is distilled in vacuo

|

Outcomes

Product

Details

Reaction Time |

6 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 0.00025 mol | |

| AMOUNT: MASS | 0.0561 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 6.5 (± 3.5) mol | |

| AMOUNT: MASS | 0.304 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)C1=CC=C(C=CC#N)C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 20 mmol | |

| AMOUNT: MASS | 3.2 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |